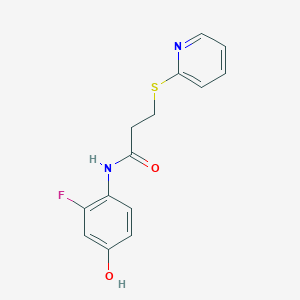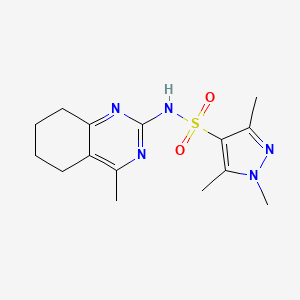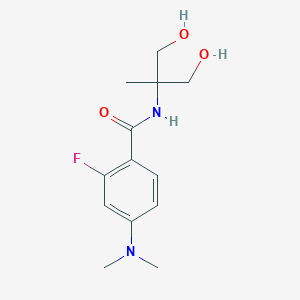![molecular formula C14H22N2O2S2 B7662789 N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide, also known as TAPSE, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potent anti-tumor activity in various cancer cell lines. TAPSE has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
Mécanisme D'action
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and its inhibition by this compound leads to acidification of the tumor microenvironment, which inhibits tumor growth. This compound also inhibits the activity of other enzymes such as topoisomerase II and Hsp90, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits angiogenesis by disrupting the formation of new blood vessels. This compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX, which makes it a useful tool for studying the role of CA IX in cancer progression. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide. One area of research is to further explore its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes. Another area of research is to develop more potent and selective inhibitors of CA IX, which may have greater therapeutic potential. Finally, more research is needed to understand the molecular mechanisms underlying the anti-tumor activity of this compound, which may lead to the development of new cancer therapies.
Méthodes De Synthèse
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide can be synthesized by reacting 4-(2-thiomorpholin-4-ylethyl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c1-2-20(17,18)15-14-5-3-13(4-6-14)7-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJZZQTAQNYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CCN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)

![[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7662729.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)

![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)


![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
